2-tert-Butoxyethanol

Overview

Description

Synthesis Analysis

The synthesis of 2-tert-Butoxyethanol and related compounds involves various chemical reactions, including condensation and hydrolysis processes. For example, tert-butoxysilanols, which share similar tert-butoxy groups, are synthesized through the reaction of SiCl4 or (Cl3Si)2O with t-BuOK, followed by hydrolysis to afford high yields of the product (Beckmann et al., 2003). This methodology provides insight into the general approach for synthesizing tert-butoxy-related compounds.

Molecular Structure Analysis

The molecular structure of 2-tert-Butoxyethanol and similar compounds is characterized by advanced techniques such as X-ray diffraction and NMR spectroscopy. The crystal and molecular structures of tert-butoxysilanols, for instance, demonstrate the incorporation of tert-butoxy groups into the hydrogen bonding, which is crucial for understanding the structural features of 2-tert-Butoxyethanol (Beckmann et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving 2-tert-Butoxyethanol and its derivatives are diverse. For example, tert-butyl hypofluorite reactions with olefins form beta-fluoro-tert-butoxy compounds, showcasing the compound's reactivity and potential for functionalization in organic synthesis (Appelman et al., 1993).

Physical Properties Analysis

The physical properties of 2-tert-Butoxyethanol, such as boiling point, melting point, and solubility, are critical for its application in various industries. While specific data on 2-tert-Butoxyethanol was not directly found, analogous compounds provide a reference point for understanding the physical behavior of such molecules.

Chemical Properties Analysis

The chemical properties of 2-tert-Butoxyethanol, including reactivity, stability, and functional group behavior, are essential for its utility as a solvent and intermediate in chemical synthesis. For instance, the synthesis and reactivity of tert-butyl hypofluorite indicate the potential chemical behavior of tert-butoxy derivatives (Appelman et al., 1993).

Scientific Research Applications

Intermolecular Interactions : In mixtures with dimethyl sulfoxide and water, 2-tert-Butoxyethanol enhances the hydrogen-bonded network of water, affecting its structure and dynamics (Westh & Koga, 1996).

Toxicology and Carcinogenicity : Advances in the study of its metabolism, absorption, and toxicity have shed light on its potential carcinogenicity, although evidence remains limited (Liu & Zhang, 2021).

Health Effects : Exposure can cause retinal degeneration and thrombosis in rats, indicating potential health risks (Nyska, Maronpot, & Ghanayem, 1999).

Pharmacokinetics : Studies show that inhaled 2-tert-Butoxyethanol does not accumulate in the body, suggesting its use in occupational solvent exposure simulations (Johanson, 1986).

Carcinogenic Evaluation : Formaldehyde is identified as carcinogenic, while 2-tert-Butoxyethanol is not classifiable due to limited evidence (Cogliano et al., 2005).

Solution Behavior : Studies on its solution behavior with other substances show significant insights into molecular interactions and aggregate structures (D'arrigo, Giordano, & Teixeira, 1997).

Toxicokinetic Modeling : A model simulating its behavior and metabolites in different species after long-term exposure highlights the need for improved monitoring (Lee, Dill, Chou, & Roycroft, 1998).

Immunology : It can provoke an autoimmune response against red blood cells, reducing lymphoid tissue (Chereshnev, Kosareva, Samodelkin, & Sivakova, 2014).

Hydration Structure : Hydrated water molecules form a self-organized structure on the micelle surface of 2-tert-Butoxyethanol in solution, varying with temperature and concentration (Arikawa, Nagai, & Tanaka, 2009).

Biomonitoring : Total butoxyacetic acid in urine is suggested as the preferred biomarker for monitoring exposure (Jones & Cocker, 2003).

Dermal Absorption and Metabolism : Human dermal absorption is lower compared to rats, but the rapid penetration through skin indicates significant systemic exposure (Lockley, Howes, & Williams, 2004).

Extraction Efficiency : Di-n-butyl ether has higher selectivity for extracting it from aqueous solutions compared to other solvents (Bartolomé, Pazos, & Coca, 1990).

Mechanism of Action

Target of Action

It’s known that this compound can be degraded by certain bacterial strains , suggesting that it interacts with specific enzymes or metabolic pathways within these organisms.

Mode of Action

It’s known that water plays a significant role in mediating its interactions . In the presence of 2-tert-Butoxyethanol, the hydrogen-bonded structure of water changes, which can affect the interactions between other molecules .

Biochemical Pathways

2-tert-Butoxyethanol appears to affect certain biochemical pathways. For instance, it’s been found that bacterial strains capable of degrading 2-tert-Butoxyethanol can also grow on other similar compounds, suggesting that it may be involved in specific metabolic pathways .

Pharmacokinetics

It’s known that this compound is a relatively nonvolatile, inexpensive solvent, which suggests it may have good bioavailability .

Result of Action

It’s known to be a respiratory irritant and can be acutely toxic . More research is needed to fully understand the effects of this compound at the molecular and cellular levels.

Action Environment

The action of 2-tert-Butoxyethanol can be influenced by environmental factors. For instance, its interactions with water molecules can change depending on the concentration of the compound in the solution . Additionally, the presence of certain bacterial strains can affect its degradation .

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2,3)8-5-4-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLXTDLGTWNUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

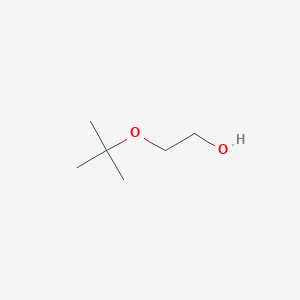

CC(C)(C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63663-09-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1,1-dimethylethyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63663-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4073384 | |

| Record name | Ethanol, 2-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butoxyethanol | |

CAS RN |

7580-85-0 | |

| Record name | Ethylene glycol mono-tert-butyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7580-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-tert-butoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007580850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-(1,1-dimethylethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of accurately determining the dipole moment of 2-tert-butoxyethanol?

A1: The dipole moment of a molecule provides valuable information about its polarity and interactions with other molecules. [] This is particularly important for 2-tert-butoxyethanol, which is an amphiphilic molecule containing both hydrophilic (hydroxyl group) and hydrophobic (tert-butyl group) regions. The dipole moment helps researchers understand its behavior in solution and interactions with other molecules. In a study comparing different methods for calculating dipole moments, 2-tert-butoxyethanol dissolved in cyclohexane yielded a value of 2.31 D. [] This information is crucial for predicting its solubility, partitioning behavior, and potential interactions with biological systems.

Q2: How is 2-tert-butoxyethanol used in the synthesis of Bosentan, and what advantages does it offer?

A2: 2-tert-butoxyethanol plays a crucial role in a second-generation synthesis of Bosentan, an endothelin receptor antagonist. [, ] It reacts with an intermediate compound (a sulfonamide derivative of a pyrimidine) to form the tert-butyl ether of Bosentan. This protective group strategy offers several advantages:

- Improved yield: The overall yield of Bosentan increases significantly from 67% to 84% compared to the first-generation process. []

- Simplified purification: Using 2-tert-butoxyethanol reduces the number of isolation steps, ultimately leading to a more efficient and cost-effective process. []

- Reduced environmental impact: The use of 2-tert-butoxyethanol allows for replacing less environmentally friendly solvents like DMF and ethylene glycol with toluene. []

Q3: Can 2-tert-butoxyethanol be separated from its di-tert-butyl ether derivative?

A3: Yes, separating 2-tert-butoxyethanol (TMBE) from ethylene glycol di-tert-butyl ether (TDBE) is possible through a pressure swing distillation process. [] This method exploits the difference in boiling points of the two compounds at different pressures. Researchers experimentally determined the vapor-liquid equilibrium (VLE) data for the TMBE/TDBE system and used the Wilson equation to predict the composition of the mixture at various pressures. [] This data informed the design of a pressure swing distillation process, successfully simulated using Pro/II software, which can achieve purities exceeding 99% for both TMBE and TDBE. []

Q4: Has 2-tert-butoxyethanol been identified in natural sources?

A4: Yes, 2-tert-butoxyethanol has been identified as a volatile component in the essential oils of both Tragia benthamii and Cissus aralioides. [] Interestingly, it was found in relatively high concentrations in both plants, representing 8.80% and 9.78% of their respective essential oil compositions. [] This finding suggests that 2-tert-butoxyethanol might have potential applications beyond its known synthetic utility.

Q5: What are the potential applications of 2-tert-butoxyethanol based on its presence in essential oils?

A5: While further research is needed, the presence of 2-tert-butoxyethanol in the essential oils of Tragia benthamii and Cissus aralioides suggests potential applications in various fields:

- Antioxidant activity: Both Tragia benthamii and Cissus aralioides oils exhibited antioxidant properties in the DPPH radical scavenging assay, with C. aralioides showing even higher activity than the reference standard, ascorbate. [] This finding warrants further investigation into the potential contribution of 2-tert-butoxyethanol to the antioxidant activity of these oils.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

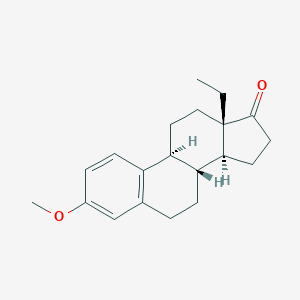

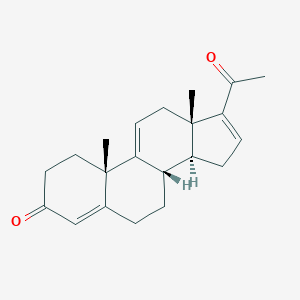

![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)